Compound Description: This compound is an imidazo[1,2-a]pyridine-isoquinoline hybrid synthesized and investigated for its anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB231. []
Relevance: This compound shares the core dihydroisoquinoline structure with 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline. Both compounds feature substitutions at the 1 and 2 positions of the dihydroisoquinoline ring, although the specific substituents and their structures differ. []
Compound Description: Similar to the previous compound, this is another imidazo[1,2-a]pyridine-isoquinoline hybrid synthesized and evaluated for its anticancer activity against MCF-7 and MDA-MB231 breast cancer cell lines. []
Relevance: This compound also shares the core dihydroisoquinoline structure with 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline, featuring substitutions at the 1 and 2 positions. [] The presence of a methoxyphenyl group linked via a methanone bridge at the 2 position in this compound is analogous to the (4-methylphenyl)sulfonyl group in the target compound, indicating a potential structure-activity relationship.
Compound Description: This imidazo[1,2-a]pyridine-isoquinoline hybrid demonstrated higher activity against MCF-7 and MDA-MB231 breast cancer cell lines compared to the reference drug, erlotinib. [] Additionally, it exhibited promising potency in inhibiting the tyrosine kinase EGFR. []
Relevance: This compound displays the same core dihydroisoquinoline structure and substitution pattern as the previous two compounds, highlighting the importance of this scaffold for potential anticancer activity. [] The presence of a pyrimidine ring linked through a methanone bridge at the 2 position in this compound, while structurally different, might suggest a similar binding interaction as the (4-methylphenyl)sulfonyl group in 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline.
Compound Description: This compound, an imidazo[1,2-a]pyridine-isoquinoline derivative, was synthesized and investigated for its anticancer activity. []
Relevance: This compound is particularly noteworthy due to the presence of the phenylsulfonyl group at the 2 position of the tetrahydroisoquinoline ring, which directly parallels the (4-methylphenyl)sulfonyl group in 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline. [] This structural similarity strongly suggests that these compounds might share a similar mechanism of action or target a common biological pathway.
Compound Description: This compound exhibited high activity against tested cancer cell lines compared to erlotinib, and it showed promising potency in inhibiting tyrosine kinase EGFR. []
Relevance: Similar to the previous compound, this derivative incorporates a tosyl group (toluene sulfonyl) at the 2 position of the tetrahydroisoquinoline ring. [] While not identical, the tosyl group closely resembles the (4-methylphenyl)sulfonyl group in 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline, further strengthening the potential structure-activity relationship and suggesting a common pharmacophore for these compounds.
Compound Description: This imidazo[1,2-a]pyridine-isoquinoline derivative showed promising potency in comparison to erlotinib in inhibiting tyrosine kinase EGFR. [] In silico investigations of this compound were performed to study its interactions with the EGFR receptor. []
Relevance: This compound is structurally very similar to 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline. Both share the tetrahydroisoquinoline core and a substituted phenylsulfonyl group at the 2 position. [] The only structural difference lies in the additional methoxy substituent on the phenylsulfonyl group in this compound. This close resemblance further supports the importance of the phenylsulfonyl moiety for biological activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.